Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]-

Medicinal chemistry Kinase inhibitor design Structure-activity relationships

Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]- (CAS 616882-53-2) is a synthetic small molecule with molecular formula C₂₅H₂₇N₃O₂ and molecular weight 401.5 g/mol. The compound features a 2-methoxyquinoline core linked at the 3-position to an indole ring, which in turn carries a piperidinylethoxy side chain at the 5-position of the indole.

Molecular Formula C25H27N3O2
Molecular Weight 401.5 g/mol
CAS No. 616882-53-2
Cat. No. B12596984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]-
CAS616882-53-2
Molecular FormulaC25H27N3O2
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCOC1=NC2=CC=CC=C2C=C1C3=CC4=C(N3)C=CC(=C4)OCCN5CCCCC5
InChIInChI=1S/C25H27N3O2/c1-29-25-21(16-18-7-3-4-8-22(18)27-25)24-17-19-15-20(9-10-23(19)26-24)30-14-13-28-11-5-2-6-12-28/h3-4,7-10,15-17,26H,2,5-6,11-14H2,1H3
InChIKeyMOEBESAJENVPHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]- (CAS 616882-53-2): Structural Identity and Basic Characteristics


Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]- (CAS 616882-53-2) is a synthetic small molecule with molecular formula C₂₅H₂₇N₃O₂ and molecular weight 401.5 g/mol [1]. The compound features a 2-methoxyquinoline core linked at the 3-position to an indole ring, which in turn carries a piperidinylethoxy side chain at the 5-position of the indole [1]. It is cataloged in PubChem under CID 11165529 and is offered by a limited number of specialty chemical suppliers for research purposes [1].

Why Generic Substitution Is Not Supported for Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]- (CAS 616882-53-2)


At the present time, no published head-to-head comparative data exist that would allow a scientific user to rationally prefer this compound over any structurally related analog or in-class candidate. The compound's PubChem record contains no bioactivity annotations, no linked literature, and no patent depositions [1]. In the absence of any quantitative selectivity, potency, pharmacokinetic, or target-engagement data for either the compound itself or its closest analogs, the question of substitution cannot be addressed on an evidence basis. Procurement decisions for this compound are currently limited to its use as an exploratory chemical probe where the structural novelty itself is the parameter of interest [1].

Quantitative Comparator-Based Evidence Assessment for Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]- (CAS 616882-53-2)


Structural Differentiation from the Closest ChEMBL-Annotated Analog (CHEMBL221448)

The closest analog with publicly available bioactivity data is CHEMBL221448 (2-oxo-3-(5-(piperidin-1-ylmethyl)-1H-indol-2-yl)-1,2-dihydroquinoline-6-carboxamide), which differs from CAS 616882-53-2 at three key positions: (i) a 2-oxo-1,2-dihydroquinoline core vs. 2-methoxyquinoline; (ii) a piperidin-1-ylmethyl linker vs. piperidin-1-ylethoxy; and (iii) a 6-carboxamide substituent on the quinoline ring that is absent in CAS 616882-53-2 [1]. No direct comparative assay between these two compounds has been reported.

Medicinal chemistry Kinase inhibitor design Structure-activity relationships

Physicochemical Property Profile as Computed by PubChem

PubChem provides computed physicochemical properties for CAS 616882-53-2: XLogP3-AA = 5.1, topological polar surface area (TPSA) = 50.4 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 4, and rotatable bond count = 6 [1]. These values are provided as a baseline for researchers evaluating the compound's drug-likeness and comparing it to other candidates in their screening cascades.

Drug-likeness ADME prediction Lead optimization

Absence of Documented Biological Activity in Public Databases

A systematic search of PubChem, BindingDB, and ChEMBL returned zero bioactivity data points (IC₅₀, EC₅₀, Kᵢ, Kd, % inhibition at any concentration) for CAS 616882-53-2 against any defined molecular target or cellular phenotype [1][2]. This stands in contrast to structurally related indole-quinoline hybrids such as CHEMBL221448, which has a reported Chk1 IC₅₀ in the nanomolar range [2].

Target identification Screening Bioactivity

Appropriate Research Use Cases for Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]- (CAS 616882-53-2) Based on Available Evidence


Exploratory Chemical Probe for Novel Indole-Quinoline Hybrid Chemotype

The compound's structural novelty—combining a 2-methoxyquinoline with an indole-piperidine moiety via an ethoxy linker—makes it suitable as an exploratory chemical probe in medicinal chemistry campaigns where scaffold diversity is the primary objective. Its PubChem record confirms structural identity but provides no biological annotation [1], positioning it as a blank-slate starting point for de novo target identification or phenotypic screening.

Negative Control or Structural Counter-Screen for Chk1 Inhibitor Programs

Given the structural relationship to the Chk1-active CHEMBL221448 series (which contains a 2-oxo-1,2-dihydroquinoline core and a 6-carboxamide group absent in this compound) [1], CAS 616882-53-2 could serve as a structural analog for counter-screening to establish structure-activity relationships around the quinoline oxidation state and the role of the 6-substituent. However, no direct comparative activity data exist to confirm its suitability for this purpose.

Reference Material for Analytical Method Development

With a confirmed molecular formula (C₂₅H₂₇N₃O₂), exact mass (401.21032711 Da), and InChIKey (MOEBESAJENVPHA-UHFFFAOYSA-N) documented in PubChem [1], the compound can serve as a reference standard for LC-MS or GC-MS method development, provided the supplier can furnish a certificate of analysis confirming purity and identity.

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